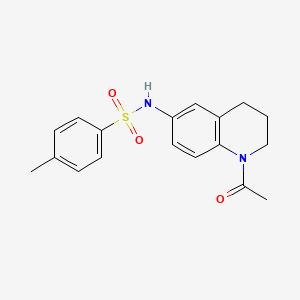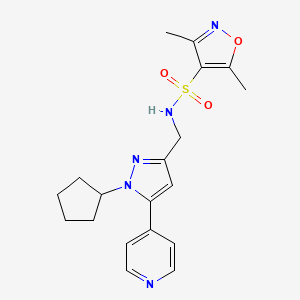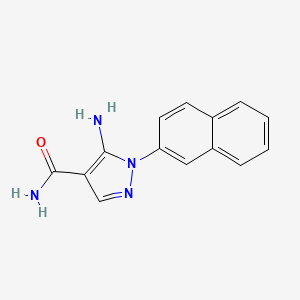
5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like “5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide” would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving “5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide” would depend on its specific structure and the conditions under which the reactions take place. For example, aminonaphthalenesulfonic acids, which may be structurally similar, are known to be useful precursors to dyes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide derivatives have shown promise as antimicrobial agents. Specifically, the N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide compound has demonstrated effectiveness against strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant types, with notable Minimum Inhibitory Concentration (MIC) values (Pitucha et al., 2011).
Heterocyclic Synthesis
This compound serves as a building block for the synthesis of various heterocyclic compounds with pharmacological interest. Its chemical reactivity and methods of preparation are crucial in the synthesis of polyfunctionalized heterocyclic compounds (El‐Mekabaty, 2014).
Antitumor Activities
Pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines. Their structure-activity relationships have been discussed, indicating potential uses in cancer therapy (Hafez et al., 2013).
Novel Synthesis Routes
New and efficient synthesis routes for related compounds, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, have been developed. These methods allow for more versatile synthesis and could facilitate research and development in pharmaceutical chemistry (Bobko et al., 2012).
Cytotoxicity Studies
Studies on the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, particularly their effects on Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).
Inhibition of Plasmodium falciparum
Compounds derived from 1-(2-naphthyl)-1H-pyrazole-5-carboxylamides have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the malaria-causing organism (Vah et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-1-naphthalen-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-13-12(14(16)19)8-17-18(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,15H2,(H2,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCVZVFBWOYEPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=C(C=N3)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24840724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Amino-1-(2-naphthyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

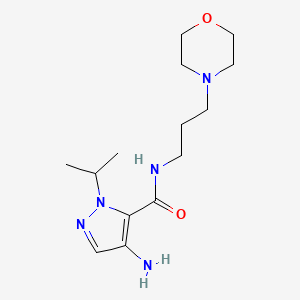
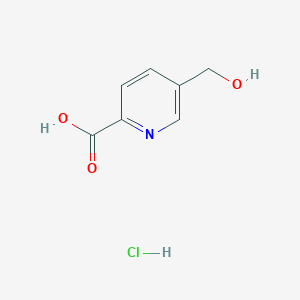
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)


![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)
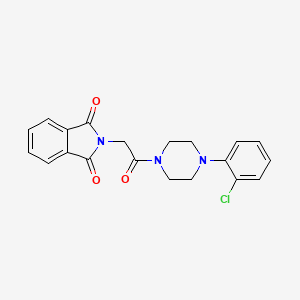
![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)
